molecular formula C13H17I4NO4 B14563053 1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- CAS No. 62180-04-5

1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis-

Cat. No.: B14563053
CAS No.: 62180-04-5
M. Wt: 758.90 g/mol
InChI Key: UMNJKVIOUGIZAG-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Iodination: Introduction of iodine atoms into the aromatic ring.

    Condensation: Formation of the imino linkage between the aromatic ring and the propanediol moiety.

    Purification: Isolation and purification of the final product to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of imino groups to amines.

    Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amine derivatives.

Scientific Research Applications

1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its use in diagnostic imaging and as a contrast agent in medical imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in radiolabeling and imaging applications. The imino linkage and propanediol moiety contribute to its chemical reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- stands out due to its multiple iodine atoms, which impart unique properties such as enhanced radiolabeling potential and distinct chemical reactivity. This makes it particularly valuable in applications requiring high-density imaging and specialized chemical transformations.

Properties

CAS No.

62180-04-5

Molecular Formula

C13H17I4NO4

Molecular Weight

758.90 g/mol

IUPAC Name

3-[2,3-dihydroxypropyl-[(2,3,4,6-tetraiodophenyl)methyl]amino]propane-1,2-diol

InChI

InChI=1S/C13H17I4NO4/c14-10-1-11(15)13(17)12(16)9(10)4-18(2-7(21)5-19)3-8(22)6-20/h1,7-8,19-22H,2-6H2

InChI Key

UMNJKVIOUGIZAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)I)I)CN(CC(CO)O)CC(CO)O)I

Origin of Product

United States

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